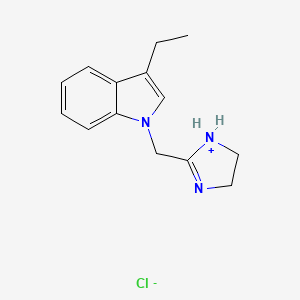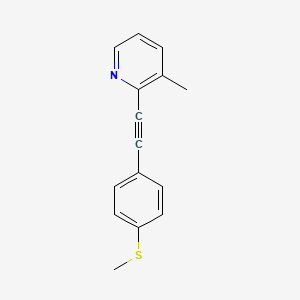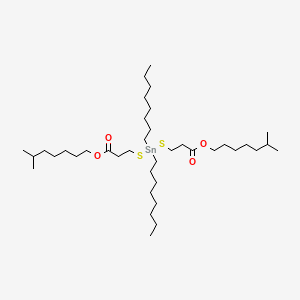![molecular formula C16H12Cl2O3 B13752161 methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dichlorophenyl group, and an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . The use of microreactors allows for precise control of temperature and residence time, which is crucial for optimizing the synthesis of this compound.
化学反应分析
Types of Reactions
Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
科学研究应用
Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical properties make it a candidate for the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: This compound contains a 1,3,5-oxadiazine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
属性
分子式 |
C16H12Cl2O3 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC 名称 |
methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate |
InChI |
InChI=1S/C16H12Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)6-5-10-7-8-12(17)9-13(10)18/h2-9,19H,1H3/b6-5+ |
InChI 键 |
PCUNTLSXCBOBGX-AATRIKPKSA-N |
手性 SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)



